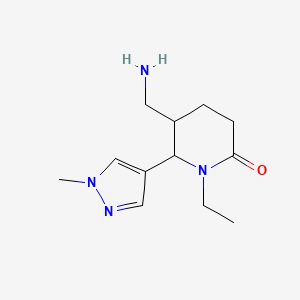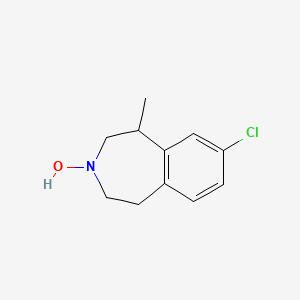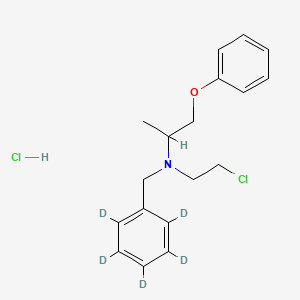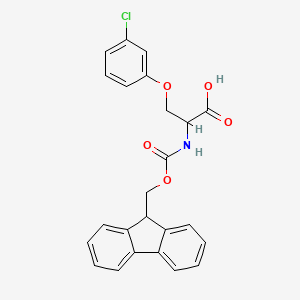
rac-(5R,6S)-5-(aminomethyl)-1-ethyl-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one, trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(5R,6S)-5-(aminomethyl)-1-ethyl-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one, trans, is a chiral compound with significant potential in various fields of scientific research. This compound features a piperidin-2-one core substituted with an aminomethyl group, an ethyl group, and a 1-methyl-1H-pyrazol-4-yl group. Its unique structure makes it an interesting subject for studies in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(5R,6S)-5-(aminomethyl)-1-ethyl-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one, trans, typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidin-2-one core, followed by the introduction of the aminomethyl, ethyl, and pyrazolyl substituents. The reaction conditions often include the use of strong bases, such as sodium hydride, and various organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The final product is usually purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
rac-(5R,6S)-5-(aminomethyl)-1-ethyl-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one, trans, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide or acyl chlorides in the presence of a catalyst like pyridine.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
rac-(5R,6S)-5-(aminomethyl)-1-ethyl-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one, trans, has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of rac-(5R,6S)-5-(aminomethyl)-1-ethyl-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one, trans, involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to modulate signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
rac-(5R,6S)-5-(aminomethyl)-1-ethyl-6-(1H-pyrazol-4-yl)piperidin-2-one: Lacks the methyl group on the pyrazole ring.
rac-(5R,6S)-5-(aminomethyl)-1-ethyl-6-(1-methyl-1H-pyrazol-3-yl)piperidin-2-one: The pyrazole ring is substituted at a different position.
rac-(5R,6S)-5-(aminomethyl)-1-ethyl-6-(1-methyl-1H-imidazol-4-yl)piperidin-2-one: Contains an imidazole ring instead of a pyrazole ring.
Uniqueness
rac-(5R,6S)-5-(aminomethyl)-1-ethyl-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one, trans, is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 1-methyl-1H-pyrazol-4-yl group enhances its potential interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H20N4O |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
5-(aminomethyl)-1-ethyl-6-(1-methylpyrazol-4-yl)piperidin-2-one |
InChI |
InChI=1S/C12H20N4O/c1-3-16-11(17)5-4-9(6-13)12(16)10-7-14-15(2)8-10/h7-9,12H,3-6,13H2,1-2H3 |
InChI Key |
SPSJEKJDZBPWEY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(C(CCC1=O)CN)C2=CN(N=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2R,3aR,6S,7aR)-3a-Methyl-2-((perfluorophenyl)thio)-6-(prop-1-en-2-yl)hexahydrobenzo[d][1,3,2]oxathiaphosphole 2-sulfide](/img/structure/B12310938.png)


![N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]formamide](/img/structure/B12310955.png)




![N-(5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide](/img/structure/B12310985.png)
![rac-(5R,7R)-7-(difluoromethyl)-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, cis](/img/structure/B12310995.png)
![[4-(Difluoromethyl)oxan-4-yl]methanol](/img/structure/B12311005.png)

